(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
Description
General Overview of Benzimidazole (B57391) Scaffolds in Chemical Research
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from the ability of benzimidazole-containing molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govimpactfactor.org These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and antihypertensive properties. nih.govingentaconnect.com
The versatility of the benzimidazole core is attributed to its unique physicochemical characteristics. It possesses both hydrogen-bond donor and acceptor capabilities, can engage in π-π stacking interactions, and exhibits hydrophobic characteristics, all of which facilitate efficient binding to macromolecules. nih.gov The fundamental benzimidazole structure serves as a robust framework for a multitude of derivatives, where strategic substitutions on the benzene and imidazole rings allow for the fine-tuning of chemical and pharmacological profiles. impactfactor.org This structural adaptability has made the benzimidazole nucleus a cornerstone in the development of numerous clinically approved drugs and a subject of continuous academic and industrial research. nih.govimpactfactor.org
Structural Characteristics of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol within the Benzimidazole Class
This compound is a distinct member of the benzimidazole family, characterized by specific substitutions on its core structure. Its fundamental framework is the benzimidazole system. The key structural features of this particular molecule are:
Benzimidazole Core : The fused benzene and imidazole rings that form the bicyclic system.
Dimethoxy Substitution : Two methoxy (B1213986) groups (-OCH₃) are attached to the benzene portion of the scaffold at positions 4 and 7.
Methanol (B129727) Substitution : A methanol group (-CH₂OH) is attached to the carbon atom at position 2 of the imidazole ring.
The parent compound, 4,7-dimethoxy-1H-benzimidazole, serves as a key intermediate in the synthesis of related structures. researchgate.net The addition of the methanol group at the 2-position further functionalizes the molecule, providing a site for potential further chemical modifications.
| Structural Component | Description |
| Core Scaffold | 1H-benzo[d]imidazole |
| Substitution at C4 | Methoxy group (-OCH₃) |
| Substitution at C7 | Methoxy group (-OCH₃) |
| Substitution at C2 | Methanol group (-CH₂OH) |
Rationale for Academic Investigation of Substituted Benzimidazoles, with Focus on Dimethoxy Analogs
The academic pursuit of substituted benzimidazoles is driven by the profound impact that different functional groups have on the biological and chemical properties of the core scaffold. impactfactor.org The strategic placement of substituents allows researchers to modulate factors such as solubility, lipophilicity, and the ability to interact with specific biological targets. biotech-asia.org
Antiproliferative Activity : Methoxy-substituted N-benzimidazole-derived carboxamides have shown promising activity against cancer cell lines. dntb.gov.uamdpi.com
Fungicidal Activity : A study on 1,2-disubstituted benzimidazoles found that a 1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-benzimidazole derivative was effective against the growth of various plant pathogenic fungi. scientists.uz
Anticancer Potential : The electronic effects of electron-donating groups like dimethoxy have been investigated for their influence on the anticancer properties of novel 1H-benzo[d]imidazole derivatives. nih.gov
These findings underscore the rationale for the continued synthesis and evaluation of dimethoxy benzimidazole analogs like this compound, as they represent a promising avenue for the discovery of new bioactive compounds. researchgate.net
Historical Context of Research on 2-Substituted Benzimidazoles
Research into 2-substituted benzimidazoles has a rich history, as this position on the benzimidazole ring has proven to be a particularly fruitful site for modification. Derivatives substituted at the 2-position are known to be pharmacologically potent, making their design and synthesis a prospective area of ongoing research. ctppc.org
Historically, the synthesis of 2-substituted benzimidazoles often involved the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under harsh dehydrating conditions, using reagents like strong acids. nih.gov Over the decades, numerous synthetic methodologies have been developed to improve efficiency, yield, and environmental friendliness. These include the use of various catalysts and reaction conditions. nih.govrsc.orgsemanticscholar.org For instance, the Pierron process is a notable method for the synthesis of 2-amino benzimidazoles.
The significance of this class of compounds is highlighted by the number of commercially successful drugs that feature a 2-substituted benzimidazole core.
| Drug Name | Therapeutic Category |
| Mebendazole | Anthelmintic |
| Albendazole | Anthelmintic |
| Omeprazole | Proton Pump Inhibitor |
| Pantoprazole | Proton Pump Inhibitor |
The continued development of novel synthetic routes, such as the dehydrogenative coupling of diamines and alcohols, demonstrates that the field remains an active and important area of chemical research. rsc.org This long-standing focus is a testament to the therapeutic potential inherent in the 2-substituted benzimidazole framework.
Properties
IUPAC Name |
(4,7-dimethoxy-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-6-3-4-7(15-2)10-9(6)11-8(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNURLLTUKKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4,7 Dimethoxy 1h Benzo D Imidazol 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets for the protons at positions 5 and 6 of the benzene (B151609) ring, a consequence of the symmetrical methoxy (B1213986) substitution. The methylene (B1212753) protons of the methanol (B129727) group would appear as a singlet, and the two methoxy groups would each produce a sharp singlet. The hydroxyl proton and the amine proton of the imidazole (B134444) ring may appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (H-5, H-6) | 6.50 - 7.00 | s |
| Methylene-H (-CH₂OH) | ~4.80 | s |
| Methoxyl-H (-OCH₃) | ~3.90 | s |
| Hydroxyl-H (-OH) | Variable | br s |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon of the methylene group, the two equivalent methoxy carbons, and the various carbons of the benzimidazole (B57391) ring system. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C-2) | ~155 |
| Aromatic C-O (C-4, C-7) | ~145 |
| Aromatic C-N (C-3a, C-7a) | ~130 |
| Aromatic C-H (C-5, C-6) | ~100 |
| Methylene-C (-CH₂OH) | ~58 |
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between adjacent protons, although for this largely singlet-based spectrum, its utility would be in confirming the absence of couplings. A Heteronuclear Single Quantum Coherence (HSQC) spectrum is crucial as it correlates directly bonded protons and carbons. This would unequivocally link the proton signals of the aromatic rings, methylene group, and methoxy groups to their corresponding carbon signals, solidifying the structural assignment.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretch of the imidazole ring. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methoxy groups would appear around 3100-2850 cm⁻¹. The C=N stretching of the imidazole ring would be observed in the 1650-1580 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy and alcohol groups would be present in the 1250-1000 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3400 - 3200 | Broad, Strong |
| N-H Stretch (Imidazole) | 3300 - 3100 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=N Stretch (Imidazole) | 1650 - 1580 | Medium |
While less commonly reported for routine characterization, Raman spectroscopy could provide complementary information. Aromatic ring vibrations typically give rise to strong signals in the Raman spectrum, which would be useful for confirming the benzimidazole core structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the molecular formula is C₁₀H₁₂N₂O₃, which corresponds to a molecular weight of 208.21 g/mol bldpharm.com.
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation of benzimidazole derivatives under mass spectrometry typically involves the cleavage of bonds at the 2-position substituent, while the core benzimidazole ring remains relatively stable journalijdr.commjcce.org.mkjournalijdr.com. For this compound, the fragmentation would likely proceed through the loss of the hydroxymethyl group or parts of it. Common fragmentation pathways for substituted benzimidazoles often involve the stable benzimidazole cation as a prominent fragment nih.gov.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value/Fragment |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 |
| Predicted Molecular Ion (M⁺) | m/z 208 |
| Potential Key Fragments | Loss of •OH (m/z 191) |
| Loss of CH₂O (m/z 178) | |
| Loss of •CH₂OH (m/z 177) | |
| Loss of a methoxy group (•OCH₃) (m/z 177) |
Note: The fragmentation pattern is predictive and based on the general behavior of benzimidazole derivatives.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a strong chromophore, and its derivatives typically exhibit intense absorption bands in the UV region, generally between 240 and 320 nm researchgate.netresearchgate.netnist.gov. These absorptions are attributed to π → π* electronic transitions within the aromatic system.
The presence of substituents on the benzimidazole ring can significantly influence the absorption maxima (λmax) and molar absorptivity. The two methoxy groups (-OCH₃) and the methanol group (-CH₂OH) on this compound are expected to act as auxochromes. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and can also affect the intensity of the absorption bands nih.govmdpi.com. Studies on various benzimidazole derivatives confirm that substitutions on the benzene ring lead to shifts in the absorption spectra nih.govsemanticscholar.org.
Table 2: UV-Vis Absorption Data for Representative Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 1H-Benzimidazole | - | ~243, 274, 281 | nist.gov |
| 2-(p-tolyl)-1H-benzo[d]imidazole | - | 303 | nih.gov |
| 2-Arylbenzimidazole-5-sulfonic acids | - | Broad spectrum | mdpi.com |
Based on these trends, this compound is predicted to exhibit strong UV absorption with λmax values likely shifted to longer wavelengths compared to the unsubstituted benzimidazole parent molecule.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, extensive crystallographic studies on other benzimidazole derivatives provide a solid foundation for predicting its solid-state characteristics researchgate.netsemanticscholar.orgopenresearchlibrary.orgnih.gov.
A crucial feature in the crystal structures of benzimidazoles is the presence of hydrogen bonding. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen (-N=) is a hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, often leading to the assembly of molecules into centrosymmetric dimers or infinite chains researchgate.netmdpi.com.
Furthermore, the hydroxyl group of the methanol substituent in this compound introduces an additional site for hydrogen bonding (O-H···N or O-H···O), potentially leading to more complex and robust three-dimensional networks. The methoxy groups can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The arrangement of molecules in the crystal is also often influenced by π-π stacking interactions between the planar benzimidazole rings researchgate.net.
Table 3: Representative Crystal System Data for Substituted Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | Monoclinic | P2₁/c | π-π stacking, H-bonds | researchgate.net |
| 1,2-diphenyl-1H-benzimidazole | Triclinic | P-1 | C-H···N, C-H···π | researchgate.net |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative | Triclinic | P-1 | O-H···O, N-H···O | mdpi.com |
| Arylsulfonylated 2-alkyl-benzimidazoles | - | - | C-H···O | iucr.org |
Computational Chemistry and Theoretical Characterization of 4,7 Dimethoxy 1h Benzo D Imidazol 2 Yl Methanol
Quantum Chemical Calculation Methodologies (e.g., DFT, ab initio)
The theoretical characterization of benzimidazole (B57391) derivatives, including (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol, predominantly relies on quantum chemical calculation methodologies such as Density Functional Theory (DFT) and ab initio methods. DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, is a widely used approach for studying the electronic structure of such molecules. nih.govresearchgate.net This method offers a good balance between computational cost and accuracy.
The choice of basis set is crucial in these calculations, with Pople-style basis sets like 6-31G(d,p) and 6-311G(d,p) being commonly employed for benzimidazole systems. nih.govresearchgate.net These basis sets include polarization functions (d,p) that are important for describing the anisotropic electron distribution in molecules with heteroatoms and π-systems. For more precise calculations, especially of properties like NMR chemical shifts, more extensive basis sets may be utilized.
Ab initio methods, such as Hartree-Fock (HF), are also used, often as a starting point for more advanced calculations. However, DFT methods that include electron correlation effects are generally preferred for providing more accurate descriptions of molecular properties. The selection of the computational method and basis set is guided by the specific properties being investigated and the desired level of accuracy.
Optimized Molecular Geometry and Conformational Analysis
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized molecular geometry. These calculations aim to find the minimum energy structure on the potential energy surface. For benzimidazole derivatives, the aromatic rings are typically found to be planar. mdpi.com
The optimized geometry provides data on bond lengths, bond angles, and dihedral (torsion) angles. In similar structures, such as fluorinated (benzo[d]imidazol-2-yl)methanols, the bond lengths and angles within the benzimidazole core are generally in good agreement with statistical averages from experimental data. mdpi.com A key conformational feature in this compound is the orientation of the methanol (B129727) group relative to the benzimidazole ring system.
Interactive Data Table: Representative Geometric Parameters of Substituted Benzimidazoles
| Parameter | Typical Value Range | Significance |
| C=N bond length (imidazole ring) | 1.30 - 1.39 Å | Indicates partial double bond character and electron delocalization within the ring. |
| C-N bond length (imidazole ring) | 1.35 - 1.40 Å | Reflects the single bond character with some delocalization. |
| C-C bond length (benzene ring) | 1.38 - 1.42 Å | Characteristic of aromatic systems. |
| Torsion Angle (Benzimidazole-CH2OH) | Varies widely (e.g., 8° to 85°) | Defines the rotational conformation of the methanol group and is influenced by steric and electronic effects, as well as intermolecular interactions in the solid state. mdpi.com |
To explore the conformational flexibility of this compound, particularly the rotation of the methanol and methoxy (B1213986) groups, dihedral angle scans are performed. This computational technique involves systematically changing a specific dihedral angle in predefined steps and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.
The resulting data is used to construct a potential energy profile, which plots the energy as a function of the dihedral angle. The minima on this profile correspond to stable conformations (conformers), while the maxima represent the energy barriers for rotation between these conformers. This analysis is crucial for understanding the molecule's dynamic behavior and identifying its most likely shapes in different environments. For similar benzimidazole structures, conformational flexibility has been investigated by varying selected torsion angles to obtain molecular energy profiles. researchgate.net
Electronic Structure Analysis
The electronic structure of this compound is analyzed to understand its reactivity, stability, and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals and the mapping of the molecular electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. In many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO's location can vary depending on the substituents.
Interactive Data Table: Significance of Frontier Molecular Orbitals
| Parameter | Definition | Chemical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. nih.gov Blue regions represent positive electrostatic potential, indicating areas that are attractive to nucleophiles. Green regions correspond to neutral or near-zero potential. For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the methoxy and methanol groups are expected to be regions of negative potential. nih.gov
Prediction and Validation of Spectroscopic Properties
Quantum chemical calculations are also used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra.
The calculation of vibrational frequencies (IR spectra) can help in the assignment of absorption bands to specific molecular vibrations. Similarly, the calculation of NMR chemical shifts (¹H and ¹³C) can assist in the assignment of signals in the experimental NMR spectra. A good correlation between the calculated and experimental spectroscopic data provides confidence in the computed molecular structure and electronic properties. semanticscholar.org This comparative approach is a standard procedure in the computational study of organic molecules. researchgate.netsemanticscholar.org
Theoretical NMR Chemical Shift Calculations (GIAO method)
The prediction of NMR spectra through computational methods is a valuable tool for structural elucidation and assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the absolute isotropic magnetic shielding tensors of molecules. These calculated shielding values (σ) can be correlated to experimentally observed chemical shifts (δ) using linear regression analysis, which allows for the accurate prediction of both ¹H and ¹³C NMR spectra. researchgate.net
For benzimidazole derivatives, theoretical calculations are particularly useful in unambiguously assigning chemical shifts for positions that may be difficult to distinguish experimentally, such as the tautomeric positions (C4/C7, C5/C6, and C3a/C7a) in related NH-benzimidazoles. rsc.org Calculations are typically performed on the optimized geometry of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving high accuracy. researchgate.net By comparing the theoretically calculated shifts with experimental data, a deeper understanding of the electronic environment of each nucleus within this compound can be attained.
Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: This table presents hypothetical data for illustrative purposes, based on typical correlations found for benzimidazole derivatives.
| Atom Position | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C2 | 152.5 | 151.9 | - | - |
| C4 | 134.0 | 133.5 | 6.70 | 6.65 |
| C5 | 108.9 | 108.4 | 6.70 | 6.65 |
| C6 | 109.2 | 108.7 | 6.85 | 6.80 |
| C7 | 134.3 | 133.8 | 6.85 | 6.80 |
| C3a | 130.1 | 129.8 | - | - |
| C7a | 130.4 | 130.1 | - | - |
| CH₂OH | 58.2 | 57.8 | 4.75 | 4.70 |
| OCH₃ (at C4) | 56.1 | 55.8 | 3.90 | 3.85 |
| OCH₃ (at C7) | 56.3 | 56.0 | 3.92 | 3.87 |
| NH | - | - | 12.40 | 12.35 |
Theoretical Vibrational Frequency Analysis
Theoretical vibrational analysis is employed to predict the infrared (IR) and Raman spectra of a molecule. Calculations are typically performed at the harmonic level using DFT (e.g., B3LYP, B3PW91) or ab initio (e.g., Hartree-Fock) methods. researchgate.net The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, calculated frequencies are uniformly scaled using scaling factors specific to the computational method used. researchgate.net
This analysis allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectrum. For this compound, this includes identifying the stretching and bending vibrations of key functional groups such as the N-H and O-H bonds, C-O bonds of the methoxy groups, and the various vibrations of the benzimidazole ring system. The potential energy distribution (PED) can be used to provide a detailed description of the character of each normal mode. researchgate.netresearchgate.net
Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound Note: This table presents hypothetical data for illustrative purposes.
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3450 | 3445 | O-H stretching |
| 3355 | 3350 | N-H stretching |
| 3080 | 3075 | Aromatic C-H stretching |
| 2950 | 2945 | Aliphatic C-H stretching (CH₂) |
| 2840 | 2835 | Aliphatic C-H stretching (OCH₃) |
| 1625 | 1620 | C=N stretching |
| 1590 | 1585 | Aromatic C=C stretching |
| 1460 | 1455 | CH₂ scissoring |
| 1280 | 1275 | Asymmetric C-O-C stretching (Ar-OCH₃) |
UV-Vis Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
By analyzing the molecular orbitals involved in the primary electronic transitions, the nature of these transitions (e.g., π → π* or n → π) can be determined. For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π → π transitions within the benzimidazole ring. The simulations can predict how substituents, such as the dimethoxy and methanol groups, influence the absorption maxima and electronic properties of the chromophore.
Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound (in gas phase) Note: This table presents hypothetical data for illustrative purposes.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.35 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 280 | 0.28 | HOMO-1 → LUMO (π → π*) |
Solvent Effects and Solvation Models (e.g., PCM, Onsager models)
The properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvation models are used in computational chemistry to account for the effects of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. mdpi.com This approach allows for the calculation of molecular properties in a simulated solvent environment, providing more realistic predictions that can be compared with experimental solution-phase data.
Solvent effects can cause shifts in NMR signals, vibrational frequencies, and electronic absorption bands. For UV-Vis spectra, the polarity of the solvent can stabilize the ground or excited state differently, leading to a shift in the absorption wavelength (solvatochromism). mdpi.com Applying the PCM model to this compound would enable the prediction of its spectroscopic properties in various solvents, such as ethanol (B145695) or DMSO.
Table 4: Representative Effect of Solvent on Calculated UV-Vis λmax using the PCM Model Note: This table presents hypothetical data for illustrative purposes.
| Phase / Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (S₀ → S₁) |
|---|---|---|
| Gas Phase | 1.0 | 295 |
| Dichloromethane | 8.9 | 299 |
| Ethanol | 24.6 | 302 |
Thermochemical Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
DFT calculations are a cornerstone for computing the thermochemical properties of molecules, providing essential data on their stability and reactivity. researchgate.net Following a geometry optimization and frequency calculation, key thermodynamic functions such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be determined. nih.gov These properties are derived from the electronic, translational, rotational, and vibrational contributions of the molecule.
Table 5: Representative Calculated Thermochemical Properties of this compound at 298.15 K Note: This table presents hypothetical data for illustrative purposes.
| Property | Value | Units |
|---|---|---|
| Zero-Point Energy | 155.8 | kcal/mol |
| Enthalpy (H°) | 165.2 | kcal/mol |
| Entropy (S°) | 110.5 | cal/mol·K |
| Gibbs Free Energy (G°) | 132.3 | kcal/mol |
Derivatization and Structural Diversification of 4,7 Dimethoxy 1h Benzo D Imidazol 2 Yl Methanol
Synthesis of Analogs with Modified Alkoxy Groups
The methoxy (B1213986) groups at the 4- and 7-positions of the benzimidazole (B57391) core are key determinants of the molecule's solubility, lipophilicity, and interaction with biological targets. Modification of these groups allows for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic profiles.
A primary strategy for modifying these groups involves a demethylation-realkylation sequence. The 4,7-dimethoxybenzimidazole core can be treated with strong demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to cleave the methyl ethers and yield the corresponding 4,7-dihydroxybenzimidazole derivative. researchgate.net This dihydroxy intermediate is a versatile platform for introducing new functional groups.
An alternative approach involves modifying the initial starting material. The synthesis of the benzimidazole core often begins with the nitration of 1,4-dimethoxybenzene. researchgate.net By starting with different 1,4-dialkoxybenzenes (e.g., 1,4-diethoxybenzene), the corresponding 4,7-dialkoxybenzimidazole analogs can be synthesized directly.
| Modification Strategy | Reagents/Conditions | Resulting Group at C4/C7 | Potential Analog |
|---|---|---|---|
| Demethylation | BBr₃ or HBr (aq) reflux | -OH (Hydroxy) | (4,7-Dihydroxy-1H-benzo[d]imidazol-2-yl)methanol |
| Realkylation of Dihydroxy Intermediate | Ethyl Iodide, K₂CO₃ | -OCH₂CH₃ (Ethoxy) | (4,7-Diethoxy-1H-benzo[d]imidazol-2-yl)methanol |
| Propyl Bromide, K₂CO₃ | -OCH₂CH₂CH₃ (Propoxy) | (4,7-Dipropoxy-1H-benzo[d]imidazol-2-yl)methanol | |
| Benzyl Bromide, K₂CO₃ | -OCH₂Ph (Benzyloxy) | (4,7-Bis(benzyloxy)-1H-benzo[d]imidazol-2-yl)methanol |
Introduction of Diverse Functional Groups at the Benzimidazole Core
The benzene (B151609) portion of the benzimidazole ring is activated by the two electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions. These reactions provide a direct method for introducing a variety of functional groups, primarily at the C5 and C6 positions, which can serve as handles for further derivatization or act as key interaction points with biological targets.
Nitration: The introduction of a nitro group (-NO₂) is a common modification. Nitration of dialkoxybenzenes typically proceeds using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commsu.edu The regioselectivity of this reaction on 1,4-dialkoxybenzene systems has been studied, and conditions can be optimized to favor substitution at the desired positions. nih.gov The resulting nitro-substituted benzimidazoles are valuable intermediates, as the nitro group can be subsequently reduced to an amino group (-NH₂), which can then be further functionalized.
Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using appropriate reagents. Bromination can be achieved with N-Bromosuccinimide (NBS) or bromine in acetic acid. Chlorination can be performed using N-Chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. utexas.edu These halogenated derivatives can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity. Attempts at direct fluorination of a related 4,7-dimethoxybenzimidazole system using Selectfluor have also been explored. mdpi.com
| Reaction Type | Typical Reagents | Functional Group Introduced | Potential Derivative Example |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | (5-Nitro-4,7-dimethoxy-1H-benzo[d]imidazol-2-yl)methanol |
| Bromination | N-Bromosuccinimide (NBS) | -Br | (5-Bromo-4,7-dimethoxy-1H-benzo[d]imidazol-2-yl)methanol |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl | (5-Chloro-4,7-dimethoxy-1H-benzo[d]imidazol-2-yl)methanol |
Chemical Transformations at the Methanol (B129727) Side Chain
The primary alcohol of the methanol side chain at the C2 position is a highly versatile functional group that can undergo a wide range of chemical transformations. These modifications can alter the molecule's polarity, size, and hydrogen-bonding capabilities.
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane can selectively convert the alcohol to the corresponding 4,7-dimethoxy-1H-benzo[d]imidazole-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, can further oxidize the alcohol or the intermediate aldehyde to the 2-carboxylic acid derivative. mdpi.com These carbonyl compounds are key intermediates for forming imines, hydrazones, and amides.
Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group and substituted with a halogen. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the 2-(chloromethyl) or 2-(bromomethyl) derivatives, respectively. The synthesis of 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole from the parent methanol compound has been reported as a step towards further derivatization. mdpi.com This same study demonstrated the subsequent conversion to a 2-(fluoromethyl) derivative using Selectfluor, showcasing a novel method for introducing fluorine. mdpi.com
Esterification and Etherification: Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification), can be used to produce a variety of ester derivatives. medcraveonline.com Similarly, ether derivatives can be synthesized by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis).
| Transformation | Typical Reagents | Resulting Functional Group at C2 | Derivative Example |
|---|---|---|---|
| Oxidation (Aldehyde) | MnO₂, Dess-Martin periodinane | -CHO | 4,7-Dimethoxy-1H-benzo[d]imidazole-2-carbaldehyde |
| Oxidation (Carboxylic Acid) | KMnO₄, Jones Reagent | -COOH | 4,7-Dimethoxy-1H-benzo[d]imidazole-2-carboxylic acid |
| Chlorination | SOCl₂ | -CH₂Cl | 2-(Chloromethyl)-4,7-dimethoxy-1H-benzimidazole |
| Fluorination | Selectfluor (on precursor) | -CH₂F | 2-(Fluoromethyl)-4,7-dimethoxy-1H-benzimidazole mdpi.com |
| Esterification | Acetyl chloride or Acetic acid/H⁺ | -CH₂OC(O)CH₃ | (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methyl acetate (B1210297) |
| Etherification | 1. NaH; 2. CH₃I | -CH₂OCH₃ | 2-(Methoxymethyl)-4,7-dimethoxy-1H-benzimidazole |
Hybrid Molecule Synthesis with Other Heterocyclic Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with improved affinity, selectivity, or a dual mode of action. The (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol scaffold can be chemically linked to other heterocyclic systems like pyrazoles, pyrimidines, or oxadiazoles. nih.govmdpi.comnih.gov
Benzimidazole-Pyrazole Hybrids: A common route to these hybrids involves using the 2-carbaldehyde or 2-acetonitrile derivatives of the benzimidazole core. For instance, a Knoevenagel condensation between a benzimidazolyl acetonitrile (B52724) and a pyrazole-based carbaldehyde can be employed. nih.govacs.org Alternatively, chalcone (B49325) intermediates derived from a 2-acetylbenzimidazole (B97921) can undergo cyclization with hydrazine (B178648) hydrate (B1144303) to form the pyrazole (B372694) ring. nih.gov
Benzimidazole-Pyrimidine Hybrids: The synthesis of benzimidazole-pyrimidine hybrids can be achieved through various condensation reactions. mdpi.com For example, the key intermediate 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole can be coupled with various amines to link the two heterocyclic systems. Another approach involves reacting a 2-aminobenzimidazole (B67599) derivative with a suitable pyrimidine (B1678525) precursor.
Benzimidazole-Oxadiazole Hybrids: These hybrids can be synthesized starting from the 2-carbohydrazide derivative of the benzimidazole. The hydrazide can be reacted with carbon disulfide (CS₂) to form an oxadiazole-thiol ring, which can then be further alkylated to introduce diverse substituents. nih.gov
| Hybrid Type | Key Benzimidazole Intermediate | General Synthetic Strategy | Reference for Strategy |
|---|---|---|---|
| Benzimidazole-Pyrazole | 2-Carbaldehyde or 2-Acetonitrile | Condensation and cyclization reactions with hydrazines or pyrazole aldehydes. | nih.govnih.gov |
| Benzimidazole-Pyrimidine | N-arylation or 2-Amino derivative | Coupling reactions between activated benzimidazole and pyrimidine precursors. | mdpi.com |
| Benzimidazole-Oxadiazole | 2-Carbohydrazide | Cyclization with CS₂ followed by alkylation. | nih.gov |
| Benzimidazole-Thiazole | 2-Carbothioamide | Condensation and cyclization with α-haloketones. | mdpi.com |
Strategies for Enhancing Molecular Features for Specific Interactions
The rational design of derivatives of this compound for specific biological interactions relies on understanding structure-activity relationships (SAR). rroij.comnih.gov By systematically modifying the scaffold, its physicochemical properties can be optimized to enhance binding affinity and selectivity for a target protein or enzyme.
Modulating Lipophilicity and Solubility: The balance between lipophilicity and hydrophilicity is critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Altering the alkoxy groups at the C4 and C7 positions from dimethoxy to larger, more lipophilic groups (e.g., dibenzyloxy) or to more hydrophilic groups (e.g., dihydroxy) can significantly change this balance.
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors is a key strategy to improve binding affinity and specificity. The imidazole (B134444) N-H and the side-chain -OH are inherent hydrogen bond donors. The nitrogen atoms in the imidazole ring act as acceptors. Further functional groups can be added to enhance these interactions. For example, reducing a nitro group at C5 to an amine introduces a new hydrogen bond donor, while oxidizing the C2-methanol to a carboxylic acid provides both a donor (-OH) and an acceptor (C=O). nih.govnih.gov
Steric and Electronic Effects: The size, shape, and electronic nature of substituents influence how the molecule fits into a binding pocket. Introducing bulky groups can provide better van der Waals contacts or, conversely, cause steric hindrance. Aromatic substituents, either on the core or as part of a hybrid structure, can engage in favorable π–π stacking or cation-π interactions with aromatic amino acid residues in a protein active site. acs.org The electronic properties of the benzimidazole ring can be tuned by adding electron-donating groups (like the existing methoxy groups) or electron-withdrawing groups (like nitro or halo substituents) to modulate its interaction with the target.
Computational Guidance: Modern drug design often employs computational tools like molecular docking to predict how a designed molecule will bind to a biological target. nih.govresearchgate.net These in silico studies can help prioritize which derivatives to synthesize by predicting binding energies and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. researchgate.netnih.gov
| Structural Modification | Strategy | Potential Effect on Interaction |
|---|---|---|
| Varying C4/C7 Alkoxy Groups | Modulate Lipophilicity | Improves membrane permeability and hydrophobic interactions. |
| Introducing -OH, -NH₂, -COOH | Enhance Hydrogen Bonding | Increases binding affinity and specificity through targeted H-bonds. |
| Adding Aromatic Rings (Hybrids) | Utilize π-π Stacking | Stabilizes binding through interactions with aromatic residues (e.g., Phe, Tyr). acs.org |
| Introducing Halogens or -NO₂ | Tune Electronic Profile | Alters the electrostatic potential of the molecule for improved target recognition. |
| Conformational Restriction | Cyclization/Hybridization | Reduces entropy loss upon binding, potentially increasing affinity. |
Molecular and Cellular Interaction Studies of 4,7 Dimethoxy 1h Benzo D Imidazol 2 Yl Methanol and Its Analogs
Enzyme Modulation and Inhibition Mechanisms
Benzimidazole (B57391) derivatives have been identified as potent modulators of various enzymes, with a primary focus on those involved in DNA topology and metabolism.
While direct studies on (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol are limited, research on its analogs, such as dimethoxyphenyl bis-benzimidazoles, has demonstrated notable inhibitory effects on topoisomerase I. nih.gov Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks. nih.gov The inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately, cell death.
DNA relaxation assays are a key method to determine the inhibitory activity of compounds on topoisomerase I. nih.govumbc.edu In these assays, supercoiled plasmid DNA is incubated with the enzyme in the presence and absence of the test compound. The relaxation of the supercoiled DNA to a relaxed form is observed via gel electrophoresis. inspiralis.com Analogs of this compound have shown the ability to inhibit this relaxation process, indicating their potential as topoisomerase I inhibitors. For instance, the bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), has been shown to be a potent inhibitor of E. coli DNA topoisomerase I. nih.gov
| Analog Compound | Enzyme Target | Observed Effect | Assay Method |
|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) | E. coli Topoisomerase I | Inhibition of DNA relaxation | DNA Relaxation Assay |
| Hoechst 33342 | Topoisomerase I | Inhibition by trapping the cleavable complex | DNA Relaxation Assay |
Beyond topoisomerase I, the broader class of benzimidazole derivatives has been investigated for their effects on other key enzymes. These compounds have shown inhibitory activity against a range of enzymes critical for cellular processes. nih.govresearchgate.net For example, some benzimidazole derivatives have been found to inhibit topoisomerase II, another essential enzyme involved in managing DNA topology. esisresearch.org Additionally, various kinases, which are pivotal in cell signaling pathways, have been identified as potential targets for benzimidazole-based compounds. nih.gov The investigation into these alternative enzyme targets provides a more comprehensive understanding of the polypharmacological potential of this class of compounds.
Nucleic Acid Binding Investigations
The interaction of this compound analogs with nucleic acids, particularly DNA, is a well-documented phenomenon that underpins many of their biological activities.
A significant body of evidence suggests that benzimidazole derivatives preferentially bind to the minor groove of the DNA double helix. nih.govbeilstein-journals.org This mode of binding is characteristic of molecules that are crescent-shaped, allowing them to fit snugly into the narrow groove. beilstein-journals.org The binding is typically non-covalent and is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org The interaction of these compounds with the DNA minor groove can interfere with the binding of essential DNA-binding proteins, thereby disrupting processes like transcription and replication.
A hallmark of many DNA minor groove binders, including benzimidazole analogs, is their preference for binding to AT-rich (adenine-thymine) sequences. nih.govnih.gov The minor groove in AT-rich regions is typically narrower and possesses a higher negative electrostatic potential compared to GC-rich (guanine-cytosine) regions, making it a more favorable binding site for these cationic molecules. nih.gov This sequence selectivity has been confirmed through various biophysical techniques, including footprinting and circular dichroism spectroscopy. nih.gov The ability to selectively target specific DNA sequences is a critical aspect of their mechanism of action and a key area of interest for drug design.
The stoichiometry of binding, or the ligand-to-DNA ratio, can significantly influence the nature of the interaction between benzimidazole analogs and DNA. Studies on various bisbenzimidazole derivatives have shown that the binding mode can change depending on the concentration of the ligand relative to the DNA. nih.gov For instance, at low ligand-to-DNA ratios, a 1:1 binding mode (one ligand molecule per DNA binding site) is often observed. However, as the concentration of the ligand increases, cooperative 2:1 complexes (two ligand molecules per binding site) can form, particularly at certain DNA sequences like TTAA. nih.gov This modulation of binding stoichiometry can have profound effects on the biological activity of the compounds.
| Binding Characteristic | Observation for Benzimidazole Analogs | Significance |
|---|---|---|
| Binding Site | DNA Minor Groove | Interference with DNA-protein interactions |
| Sequence Preference | AT-rich regions | Potential for sequence-specific targeting |
| Binding Stoichiometry | Can vary from 1:1 to 2:1 (ligand:DNA) | Concentration-dependent effects on DNA structure and function |
Mechanistic Insights into Antimicrobial Activity (in vitro)
Benzimidazole derivatives are recognized for their potential as antimicrobial agents. scirp.org The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzimidazole ring.
The antibacterial efficacy of benzimidazole derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively available, studies on analogous compounds provide insights into their potential antibacterial action. The evaluation is often conducted using methods like the agar (B569324) well diffusion technique and the determination of Minimum Inhibitory Concentration (MIC). researchgate.net
For instance, a study on substituted 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol derivatives demonstrated inhibitory activity against various bacterial strains. researchgate.net The activity of these compounds is compared to standard reference drugs like Ciprofloxacin. researchgate.net Research on other benzimidazole derivatives has also shown activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. semanticscholar.org
Table 1: Representative Antibacterial Activity of Benzimidazole Analogs
| Compound/Analog | Bacterial Strain | Activity/Measurement | Reference |
| Substituted benzimidazole analogues (5c, 5d, 5e) | Mycobacterium tuberculosis, Micrococcus luteus, MRSA, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli, Proteus vulgaris, Salmonella typhi | Good inhibition activity | researchgate.net |
| 4,5-Diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | MIC of 4 µg/mL | semanticscholar.org |
| 4,5-Diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus, Enterococcus faecalis | Moderate activity (MIC of 16 µg/mL) | semanticscholar.org |
Note: The data in this table is for analogous compounds and not for this compound itself.
The antifungal potential of benzimidazole derivatives is a significant area of research. nih.gov These compounds have been screened against various pathogenic fungi, including species of Candida and Aspergillus. researchgate.netnih.gov The mechanism of antifungal action for some azole compounds, a class to which benzimidazoles are related, involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov
Table 2: Representative Antifungal Activity of Benzimidazole Analogs
| Compound/Analog | Fungal Strain | Activity/Measurement | Reference |
| Substituted benzimidazole analogues (5c, 5e, 5g, 5k) | Aspergillus niger, Candida albicans, Fusarium oxysporum | Good inhibition activity | researchgate.net |
| Benzimidazole-1,3,4-oxadiazole derivative (4h) | Candida albicans | Comparable activity with reference drugs | nih.gov |
| Benzimidazole-1,3,4-oxadiazole derivative (4p) | Candida albicans | Comparable activity with reference drugs | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)
Benzimidazole derivatives have been reported to possess antioxidant properties. nih.gov The evaluation of antioxidant potential is often carried out using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) method. nih.gov
The ability of these compounds to act as antioxidants is often attributed to their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings can influence the radical scavenging activity.
In studies of benzimidazole-hydrazone derivatives, compounds were evaluated for their ability to scavenge the stable free radical DPPH. nih.gov The results are often expressed as Trolox equivalents, providing a standardized measure of antioxidant capacity. nih.gov
Table 3: Representative Antioxidant Activity of Benzimidazole Analogs
| Compound/Analog | Assay | Measurement | Reference |
| N1-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | DPPH | µmolTE/g | nih.gov |
| N1-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | FRAP | µmolTE/g | nih.gov |
| N1-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | ORAC | µmolTE/g | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Studies on Cellular Cycle Perturbation and Molecular Pathways (e.g., G2/M arrest)
Certain benzimidazole derivatives have been investigated for their effects on the cell cycle of cancer cells. A study on novel 1H-benzo[d]imidazole derivatives revealed their ability to cause cell cycle arrest at the G2/M phase. nih.gov This phase of the cell cycle is a critical control point, and its disruption can lead to the inhibition of cell proliferation and the induction of apoptosis.
Flow cytometric analysis is a common technique used to determine the phase of the cell cycle at which cells are arrested following treatment with a compound. The findings from a study on certain 1H-benzo[d]imidazole derivatives indicated that they cause a prominent G2/M arrest in cancer cells. nih.gov Cell cycle arrest at the G2/M phase suggests that the cellular DNA damage is challenging to repair, which can be a trigger for apoptosis. nih.gov
Table 4: Cell Cycle Perturbation by Benzimidazole Analogs
| Compound/Analog | Cell Line | Effect | Reference |
| 1H-benzo[d]imidazole derivative (11a) | Cancer cell lines | G2/M phase cell cycle arrest | nih.gov |
| 1H-benzo[d]imidazole derivative (12a) | Cancer cell lines | G2/M phase cell cycle arrest | nih.gov |
| 1H-benzo[d]imidazole derivative (12b) | Cancer cell lines | G2/M phase cell cycle arrest | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Structure Activity Relationship Sar Studies of 4,7 Dimethoxy 1h Benzo D Imidazol 2 Yl Methanol Analogs
Influence of Substituent Electronic Properties on Interactions
The 4,7-dimethoxy groups on the parent compound are electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density can accelerate electrophilic substitution reactions and influence the compound's interaction with biological targets. Studies on various benzimidazole (B57391) derivatives have shown that electron-donating substituents generally increase antibacterial and antifungal activities. sci-hub.boxnih.gov For instance, in a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, those with electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) were synthesized and their electronic structures investigated. sci-hub.box
Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or a nitro group (-NO2), can also modulate biological activity, though the effect can be target-dependent. In some cases, EWGs can enhance the stability and hydrophobicity of a molecule. nih.gov For example, in a study of imidazo[4,5-b]pyridine-based PAK4 inhibitors, substitutions with electron-withdrawing halogens of varying sizes and electronegativities led to a range of biological activities. mdpi.com A structure-activity relationship study of novel benzimidazole derivatives bearing a hydrazone moiety also established a connection between the electronic properties of the target compounds and their antibacterial activity. nih.gov
The following table summarizes the influence of different electronic substituents on the properties of benzimidazole analogs based on general findings in the literature.
| Substituent Type | Example | General Effect on Benzimidazole Ring | Potential Impact on Biological Interactions |
| Electron-Donating | -OCH3, -CH3 | Increases electron density | Can enhance binding to electron-deficient sites on a target protein. |
| Electron-Withdrawing | -Cl, -Br, -NO2 | Decreases electron density | May improve stability and hydrophobicity, potentially altering target specificity. |
Role of Alkyl Chain Length and Steric Bulk on Binding Affinity
The size and shape of a molecule are critical determinants of its ability to fit into the binding pocket of a target protein. In the context of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol analogs, modifications involving the length of alkyl chains and the steric bulk of substituents can have a profound impact on binding affinity and, consequently, biological activity.
While specific studies on the alkyl chain modifications of this compound are not extensively available, general principles of SAR suggest that varying the length and bulk of alkyl groups is a key strategy to probe the available space in a binding site. For other heterocyclic compounds, such as imidazoles and benzodiazepines, the impact of alkyl chain length has been more thoroughly investigated. For example, in a series of (arylalkyl)imidazole anticonvulsants, the nature of the arylalkyl group was found to be a key determinant of activity. epa.gov
Increasing the length of an alkyl chain can enhance hydrophobic interactions with nonpolar regions of a binding pocket, potentially leading to increased binding affinity. However, if the alkyl chain becomes too long or bulky, it can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The following table illustrates the potential effects of modifying alkyl chain length and steric bulk.
| Modification | Potential Effect on Binding Affinity | Rationale |
| Increasing Alkyl Chain Length | May increase or decrease | Can enhance hydrophobic interactions up to an optimal length, after which steric clashes may occur. |
| Increasing Steric Bulk | Generally decreases | Larger groups may not fit within the confines of the binding pocket, leading to reduced affinity. |
Conformational Flexibility and its Impact on Molecular Recognition
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical factor in molecular recognition. For a ligand to bind effectively to its target, it must be able to adopt a conformation that is complementary to the binding site.
The hydroxymethyl group at the 2-position of this compound provides a degree of conformational flexibility. The rotation around the single bonds allows the hydroxyl group to be oriented in different positions, which can be crucial for forming key hydrogen bonds with the target protein. Molecular docking studies on other benzimidazole derivatives have highlighted the importance of specific conformations for effective binding. For instance, in a study of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as GABA-A receptor modulators, subtle changes in the substitution pattern were found to induce distinct conformational changes within the allosteric recognition site, significantly impacting binding. nih.gov
The interplay between conformational flexibility and biological activity is a delicate balance. While some flexibility is necessary for a molecule to adapt to its binding site, excessive flexibility can be detrimental, as it may require a significant energetic penalty for the molecule to adopt the correct binding conformation.
Positional Effects of Dimethoxy Substitution on Biological Interactions
The position of substituents on the benzimidazole ring can have a dramatic effect on the biological activity of the molecule. In the case of this compound, the methoxy groups are located at positions 4 and 7. This specific substitution pattern influences the electronic properties and steric environment of the molecule, which in turn affects its interactions with biological targets.
SAR studies on various benzimidazole derivatives have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence their biological activity. nih.gov While the 4 and 7 positions are less commonly discussed in broad SAR summaries, their modification can still lead to significant changes in activity. For example, in the development of acetylcholinesterase inhibitors, the 5,6-dimethoxy substitution pattern on an indanone ring system was found to be critical for high potency. nih.gov
The following table provides a hypothetical comparison of the potential effects of different dimethoxy substitution patterns on the benzimidazole core, based on general SAR principles.
| Substitution Pattern | Potential Influence on Molecular Properties |
| 4,7-Dimethoxy | Symmetrical substitution, influences the electronic environment of both the benzene (B151609) and imidazole (B134444) rings. |
| 5,6-Dimethoxy | Symmetrical substitution, may lead to different steric and electronic effects compared to the 4,7-pattern. |
| 4,5-Dimethoxy | Asymmetrical substitution, could induce a different dipole moment and alter the molecule's interaction with polar residues in a binding site. |
| 4,6-Dimethoxy | Asymmetrical substitution, would create a unique electronic and steric profile, potentially leading to novel biological activities. |
Emerging Research Directions and Non Clinical Applications
Role as Versatile Synthetic Intermediates in Organic Synthesis
(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol is a key starting material, or intermediate, for the synthesis of a wide array of more complex benzimidazole (B57391) derivatives. mdpi.com The core structure can be built through the condensation of a substituted o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde. ymerdigital.comnih.gov The presence of the hydroxymethyl (-CH₂OH) group at the 2-position is particularly significant, as it provides a reactive handle for numerous chemical transformations.
This functional group allows for straightforward modifications, enabling chemists to build a library of derivative compounds. The versatility of this intermediate is highlighted by its potential use in various synthetic routes.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Application of Product |
| Oxidation | Mild oxidizing agents (e.g., MnO₂) | Aldehyde (-CHO) | Synthesis of Schiff bases, heterocycles |
| Esterification | Carboxylic acid, acid catalyst | Ester (-CH₂OCOR) | Prodrug design, modification of physical properties |
| Etherification | Alkyl halide, base | Ether (-CH₂OR) | Altering solubility and lipophilicity |
| Halogenation | Thionyl chloride (SOCl₂) | Chloromethyl (-CH₂Cl) | Nucleophilic substitution reactions |
| Coupling Reactions | Various (e.g., for click chemistry) | Linkage to other molecules | Creation of hybrid molecules, probes |
These transformations allow for the systematic modification of the parent compound to explore structure-activity relationships in medicinal chemistry or to tune the electronic properties for materials science applications. rsc.org
Development of Molecular Probes for Chemical Biology Studies
Benzimidazole derivatives are known for their intrinsic fluorescent properties, making them attractive scaffolds for the development of molecular probes. nih.govresearchgate.net While many simple benzimidazoles fluoresce in the ultraviolet range, chemical modifications can shift the emission into the visible spectrum, which is more suitable for biological imaging. nih.gov
This compound serves as a potential core for such probes. The electron-donating dimethoxy groups can influence the photophysical properties of the benzimidazole ring. The methanol (B129727) group can be used to attach specific recognition elements (for detecting ions like Cu²⁺ or Fe³⁺) or to link the probe to other molecules. researchgate.netrsc.org For example, a probe was developed for detecting hypochlorite (B82951) (ClO⁻) in living cells based on a benzimidazole structure. nih.gov Another benzimidazole-derived fluorophore, B2, has been evaluated for labeling bacterial outer membrane vesicles. nih.govconsensus.app The development of such tools is crucial for studying complex biological processes in real-time.
Potential Applications in Supramolecular Chemistry and Material Science
The rigid and planar structure of the benzimidazole core makes it an excellent building block for supramolecular assemblies and advanced materials. nbinno.com The ability of the benzimidazole nitrogen atoms to participate in hydrogen bonding allows these molecules to self-assemble into well-ordered, higher-level structures.
Advanced Computational Design Strategies for Novel Benzimidazole Scaffolds
Modern drug discovery and materials design heavily rely on computational methods to predict molecular properties and guide synthetic efforts. nih.govresearchgate.net Benzimidazole scaffolds, including derivatives of this compound, are frequently studied using these in silico techniques. nih.gov
Computational strategies are employed to design novel benzimidazole derivatives with specific functions. spast.org Molecular docking, for instance, predicts how a molecule might bind to a biological target, such as a protein or enzyme, which is a key step in designing new therapeutic agents. mdpi.comresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of benzimidazole derivatives with their biological activity, helping to identify the most promising candidates for synthesis. researchgate.net Additionally, Density Functional Theory (DFT) calculations can predict the electronic properties, stability, and reactivity of these molecules, which is valuable for designing new materials or understanding reaction mechanisms. nih.gov
Table 2: Computational Tools in Benzimidazole Scaffold Design
| Computational Method | Purpose | Application Example |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. researchgate.net | Designing benzimidazole derivatives as potential enzyme inhibitors. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. tandfonline.comresearchgate.net | Confirming the stability of a docked benzimidazole derivative in a protein's active site. tandfonline.com |
| ADMET Prediction | Estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. nih.govresearchgate.net | Filtering out drug candidates with poor pharmacokinetic properties early in the design process. spast.org |
| QSAR Modeling | Relates chemical structures to biological activities quantitatively. researchgate.net | Predicting the anticancer activity of new benzimidazole derivatives before synthesis. researchgate.net |
| Density Functional Theory (DFT) | Calculates electronic structure to predict geometry, reactivity, and spectroscopic properties. nih.gov | Optimizing the structure of benzimidazoles for applications in electronic materials. nih.gov |
These computational approaches accelerate the discovery process by prioritizing the synthesis of molecules with the highest probability of success.
Integration into Multi-Pharmacophore Systems for Enhanced Properties
A prominent strategy in modern medicinal chemistry is the creation of "hybrid molecules" by combining two or more different pharmacophores (the part of a molecule responsible for its biological activity). nih.gov This approach aims to create single molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action. nih.govnih.govacs.org
The this compound scaffold is an ideal candidate for incorporation into such multi-pharmacophore systems. nih.gov The reactive methanol group serves as a convenient linker to attach other bioactive moieties. For example, researchers have synthesized hybrid molecules combining benzimidazole with other heterocyclic rings like 1,2,3-triazole, pyrazole (B372694), or oxadiazole to create agents with potential anticancer or anti-inflammatory properties. nih.govresearchgate.netjchemlett.comnih.govrsc.org These hybrid compounds are designed to leverage the beneficial properties of each component within a single chemical entity. researchgate.netmdpi.com
Q & A
Q. What are the standard synthetic routes for (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol?
The compound can be synthesized via condensation reactions under acidic conditions. For example, a Schiff base intermediate may form by reacting 4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde with methanol in the presence of glacial acetic acid, followed by reduction of the imine group to yield the hydroxymethyl derivative. Optimized reflux conditions (e.g., 2 hours in methanol with catalytic acetic acid) are critical for achieving moderate yields (~60%) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and hydroxymethyl groups). For example, -NMR in DMSO-d resolves aromatic protons at δ 6.35–8.32 ppm and hydroxyl protons near δ 8.69 ppm .
- Elemental analysis : To validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 239.093 for CHNO) .
Q. How can solubility and stability be assessed for this compound in experimental settings?
Solubility is typically tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH. Stability studies involve monitoring degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For hygroscopic compounds, storage at RT in desiccators is recommended .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
Contradictions may arise from tautomerism or solvent effects. For imidazole derivatives, dynamic NMR experiments (variable-temperature -NMR) can identify tautomeric equilibria. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous imidazole-alcohols . Complementary techniques like IR spectroscopy (e.g., O–H stretch at ~3200 cm) further validate functional groups .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation or click chemistry)?
- Protecting groups : Temporarily block the hydroxymethyl moiety with tert-butyldimethylsilyl (TBS) ethers to direct reactivity to the benzimidazole nitrogen .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables selective triazole formation at the propargyl ether position (85–92% yield) .
- Solvent polarity : Polar solvents (e.g., DMF) enhance nucleophilicity of the imidazole ring, favoring N-alkylation over O-alkylation .
Q. How do electronic effects of substituents (e.g., methoxy groups) influence biological activity?
Methoxy groups enhance lipophilicity and electron-donating effects, improving membrane permeability. Structure-activity relationship (SAR) studies correlate 4,7-dimethoxy substitution with increased binding affinity to cytochrome P450 enzymes (e.g., IC < 10 μM in antifungal assays). Computational docking (AutoDock Vina) predicts hydrogen bonding between the hydroxymethyl group and active-site residues .
Q. What experimental controls are critical in assessing catalytic activity of metal complexes derived from this ligand?
- Blank reactions : Exclude background reactivity by omitting the ligand or metal salt.
- Spectroscopic titration : Monitor ligand-to-metal charge transfer (LMCT) bands via UV-Vis to confirm complexation (e.g., λ shifts from 280 nm to 320 nm) .
- Magnetic susceptibility : Assess coordination geometry (e.g., SQUID magnetometry for octahedral vs. tetrahedral complexes) .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale syntheses?
- Purification : Use flash chromatography (silica gel, 20% EtOAc/hexane) to remove byproducts.
- Reaction monitoring : In situ FTIR tracks carbonyl intermediates (e.g., imine formation at 1650 cm) .
- Scale-up adjustments : Replace batch reflux with flow chemistry for improved heat transfer and reproducibility .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the C2 position of the benzimidazole ring is highly susceptible to nucleophilic attack (HOMO energy = -5.8 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
